Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate
Description
Properties
CAS No. |
6952-16-5 |
|---|---|
Molecular Formula |
C18H23N3O5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(5-amino-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H23N3O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9,19H2,1-3H3,(H,21,22) |
InChI Key |
LMIVCDUFWCNZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate requires a convergent approach, combining malonate chemistry with indole functionalization. The core strategy involves:
- Preparation of diethyl acetamidomalonate as the malonate backbone.
- Synthesis of 5-nitroindol-3-ylmethyl bromide as the indole electrophile.
- Alkylation to couple the malonate and indole moieties.
- Reduction of the nitro group to an amine.
- Purification and characterization via crystallization and spectroscopic methods.
Step-by-Step Preparation Methods
Synthesis of Diethyl Acetamidomalonate
Diethyl acetamidomalonate serves as the foundational building block, providing the acetylated amino group and malonate ester framework. It is synthesized via acetylation of diethyl aminomalonate using acetic anhydride under mild acidic conditions:
$$
\text{Diethyl aminomalonate} + \text{Acetic anhydride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Diethyl acetamidomalonate}
$$
The reaction proceeds at 0–5°C for 2 hours, achieving yields >85%. Triethylamine neutralizes the generated acetic acid, preventing ester hydrolysis.
Key Data:
Preparation of 5-Nitroindol-3-ylmethyl Bromide
The indole electrophile is synthesized from 5-nitroindole through a three-step sequence:
- Friedel-Crafts Acetylation : Introduce a methyl group at position 3 using acetyl chloride and AlCl$$_3$$ in dichloromethane.
- Reduction : Reduce the acetyl group to a hydroxymethyl intermediate with NaBH$$_4$$ in ethanol.
- Bromination : Convert the alcohol to bromide using PBr$$_3$$ in diethyl ether at 0°C.
$$
5\text{-Nitroindole} \xrightarrow{\text{AcCl, AlCl}3} 3\text{-Acetyl-5-nitroindole} \xrightarrow{\text{NaBH}4} 3\text{-Hydroxymethyl-5-nitroindole} \xrightarrow{\text{PBr}_3} 3\text{-Bromomethyl-5-nitroindole}
$$
Key Data:
Alkylation of Diethyl Acetamidomalonate
The malonate enolate is generated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C. Subsequent alkylation with 5-nitroindol-3-ylmethyl bromide proceeds at reflux (66°C) for 5 hours:
$$
\text{Diethyl acetamidomalonate} \xrightarrow{\text{NaH, THF}} \text{Enolate} \xrightarrow{\text{3-Bromomethyl-5-nitroindole}} \text{Diethyl 2-acetylamino-2-((5-nitro-1H-indol-3-yl)methyl)malonate}
$$
Optimization Insights:
Reduction of the Nitro Group to Amine
Catalytic hydrogenation with palladium on carbon (Pd/C, 10% w/w) in ethanol at 40 psi H$$_2$$ reduces the nitro group to amine:
$$
\text{Diethyl 2-acetylamino-2-((5-nitro-1H-indol-3-yl)methyl)malonate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}
$$
Key Data:
Reaction Condition Optimization
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 1.15 (t, 6H, CH$$2$$CH$$3$$), 1.98 (s, 3H, COCH$$3$$), 3.35 (d, 2H, CH$$2$$), 4.05 (q, 4H, OCH$$2$$), 6.85–7.20 (m, 3H, indole-H).
- $$ ^{13}\text{C NMR} $$ (DMSO-d$$6$$): δ 170.5 (C=O), 168.9 (C=O), 136.2 (indole-C3), 124.8–115.3 (aromatic), 61.4 (OCH$$2$$), 40.2 (CH$$2$$), 22.1 (COCH$$3$$).
Comparative Analysis with Related Malonates
| Compound | CAS Number | Key Structural Difference | Yield (%) |
|---|---|---|---|
| Diethyl 2-acetamido-2-(benzyl)malonate | 50469-23-3 | Benzyl vs. indolylmethyl | 82 |
| Diethyl 2-amino-2-(indol-3-yl)malonate | 1204-64-6 | Amino vs. acetylamino | 68 |
The presence of the 5-aminoindole moiety enhances hydrogen-bonding capacity, influencing solubility and bioactivity.
Challenges and Troubleshooting
Applications and Derivatives
The compound serves as a precursor for:
- Anticancer Agents : Via Suzuki coupling at the indole 5-position.
- Peptide Mimetics : Ester hydrolysis to malonic acid derivatives for coordination chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the carbonyl groups in the malonate ester.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a diol.
Scientific Research Applications
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with a variety of enzymes and receptors due to their planar structure and ability to participate in π-π interactions. The acetylamino group might enhance binding affinity through hydrogen bonding, while the malonate ester could be involved in chelation or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents (e.g., halogens, methoxy, or sulfonyl groups) or core structures (e.g., furan vs. indole). Key parameters include synthesis methods, yields, spectral data, and biological activities.
Substituent Variations on the Indole Ring
Table 1: Comparison of Indole-Substituted Malonates
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, SO₂) : Enhance electrophilicity for further functionalization (e.g., Suzuki couplings) .
- Electron-Donating Groups (e.g., NH₂): The 5-amino group in the target compound likely increases nucleophilicity, enabling participation in hydrogen bonding or Schiff base formation.
Core Structure Variations
Table 2: Comparison with Non-Indole Malonates
Key Observations :
- Furan vs. Indole : Furan-based malonates (e.g., ) exhibit lower aromatic stability but higher reactivity in cycloadditions.
Biological Activity
Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate (CAS: 6952-16-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its properties.
Chemical Structure and Properties
This compound has a molecular formula of C18H23N3O5 and a molar mass of 363.39 g/mol. Its structure includes an indole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O5 |
| Molar Mass | 363.39 g/mol |
| CAS Number | 6952-16-5 |
| Synonyms | Diethyl acetylaminomalonate, Malonic acid diethyl ester derivative |
Anticancer Properties
Research indicates that compounds containing indole derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. A study published in Cancer Letters demonstrated that derivatives of indole can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects attributed to the indole structure within the compound. In animal models, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, indicating a possible role in the treatment of neurodegenerative diseases such as Alzheimer's .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Testing :
- Neuroprotection Study :
Q & A
Q. What are the optimized synthetic routes for Diethyl 2-(acetylamino)-2-((5-amino-1H-indol-3-yl)methyl)malonate, and how do reaction conditions influence yields?
Methodological Answer: Synthesis typically involves multi-step reactions, including malonate esterification and indole alkylation. Key steps include:
- Mitsunobu Reaction : For coupling indole derivatives with malonate esters under mild conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) .
- BBr₃ Demethylation : To generate hydroxy groups from methoxy precursors (e.g., 95% yield in CH₂Cl₂ at 0°C to RT) .
- Acylation : Introduction of acetyl groups via acetic anhydride or acetyl chloride in anhydrous solvents.
Q. How can structural characterization be performed for this compound, and what analytical techniques resolve ambiguities?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms malonate-indole linkage. SHELX programs (e.g., SHELXL) refine disorder in residues (R factor < 0.06) .
- NMR Spectroscopy : ¹H/¹³C-NMR identifies key protons (e.g., indole NH at δ 10.5–11.0 ppm; malonate CH at δ 3.80–4.20 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 307 [M+Na]⁺) .
Data Contradiction Analysis : Discrepancies in δ values for malonate CH₂ (e.g., δ 3.28 vs. 3.74 ppm) may arise from solvent polarity or substituent effects. Cross-validate with HSQC/HMBC for connectivity .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step between indole and malonate moieties?
Methodological Answer:
- Catalyst Screening : Sc(OTf)₃ improves electrophilic substitution on indole (85% yield at 50°C) versus t-BuOK (Z-isomer selectivity) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification via flash chromatography .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 8 minutes at 130°C for analogous compounds) .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR). Validate with IC₅₀ assays .
- QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with antimicrobial activity (R² > 0.85) .
- DFT Calculations : Predict reaction barriers for malonate-indole bond formation (B3LYP/6-31G* basis set) .
Q. What are the challenges in resolving crystallographic disorder in the malonate moiety?
Methodological Answer:
- TWINABS Refinement : For handling twinned data (e.g., Hooft parameter > 0.4) .
- Dynamic Disorder Modeling : Use PART instructions in SHELXL to model malonate CH₂ rotation .
- Low-Temperature Data Collection : At 100 K, reduces thermal motion (e.g., mean Δ(C–C) = 0.003 Å) .
Methodological Best Practices
- Synthesis : Prioritize BBr₃ demethylation over harsher reagents (e.g., HI) to preserve indole integrity .
- Characterization : Combine XRD with NOESY to confirm stereochemistry in flexible malonate chains .
- Data Reproducibility : Report solvent purity (e.g., CH₂Cl₂ dried over Na₂SO₄) and reaction atmosphere (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
